molecular formula C16H14O4 B1251613 2,6-Phenanthrenediol, 5,7-dimethoxy- CAS No. 72966-94-0

2,6-Phenanthrenediol, 5,7-dimethoxy-

Cat. No. B1251613
CAS RN: 72966-94-0
M. Wt: 270.28 g/mol
InChI Key: VUNWBEIDIFFPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Phenanthrenediol, 5,7-dimethoxy- is a natural product found in Cyrtopodium, Dioscorea communis, and other organisms with data available.

Scientific Research Applications

Phytochemical and Biological Studies

A phytochemical study of Gomesa recurva R. Br. (Orchidaceae) identified the presence of phenanthrenoids, including compounds structurally related to 2,6-Phenanthrenediol, 5,7-dimethoxy-. The study explored the biological activities of these compounds against fungi, neotropical parasites, and human cancer cell lines, emphasizing the chemotaxonomic significance of phenanthrenoids (Savaris et al., 2018).

Antiproliferative Activity

Research on oxidized analogues of juncuenin B, a natural phenanthrene, indicated significant antiproliferative activities on various human gynecological cancer cell lines. This study highlighted the potential of phenanthrenes, including 2,6-Phenanthrenediol, 5,7-dimethoxy-, in developing more active anticancer agents (Bús et al., 2020).

Novel Biological Activities

Investigation of isolates from Odontoglossum Harvengtense 'Tutu', including phenanthrenes structurally related to 2,6-Phenanthrenediol, 5,7-dimethoxy-, revealed cytotoxic activities towards human tumor cell lines and potential anti-inflammatory actions (Suzuki et al., 2012).

Antioxidant Capacity Enhancement

A study on the enzymatic modification of 2,6-dimethoxyphenol, a compound related to 2,6-Phenanthrenediol, 5,7-dimethoxy-, demonstrated the production of dimers with significantly higher antioxidant capacity. This research highlights the potential of phenanthrenes in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Biological Imaging Applications

The synthesis of a compound structurally similar to 2,6-Phenanthrenediol, 5,7-dimethoxy-, was designed for conjugation with fluorescent nanocrystals, indicating its application in biological assays and imaging (Tomlinson et al., 2002).

properties

CAS RN

72966-94-0

Product Name

2,6-Phenanthrenediol, 5,7-dimethoxy-

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

5,7-dimethoxyphenanthrene-2,6-diol

InChI

InChI=1S/C16H14O4/c1-19-13-8-10-4-3-9-7-11(17)5-6-12(9)14(10)16(20-2)15(13)18/h3-8,17-18H,1-2H3

InChI Key

VUNWBEIDIFFPMG-UHFFFAOYSA-N

SMILES

COC1=C(C(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC)O

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC3=C2C=CC(=C3)O)OC)O

synonyms

3,7-DHDMP
3,7-dihydroxy-2,4-dimethoxyphenanthrene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Phenanthrenediol, 5,7-dimethoxy-
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2,6-Phenanthrenediol, 5,7-dimethoxy-
Reactant of Route 5
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Reactant of Route 6
2,6-Phenanthrenediol, 5,7-dimethoxy-

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